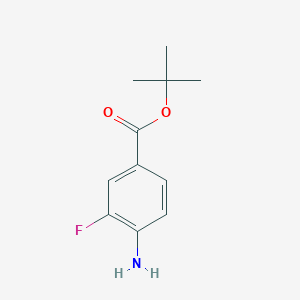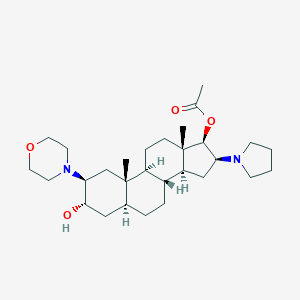
Propyl 2-amino-5-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-5-hydroxybenzoate, also known as propylparaben, is a chemical compound that is commonly used as a preservative in various cosmetic and pharmaceutical products. It is a member of the paraben family, which also includes methylparaben and ethylparaben. Propylparaben is a white crystalline powder that is soluble in alcohol and ether but insoluble in water. In recent years, propylparaben has been the subject of scientific research due to its potential health effects and environmental impact.
Mécanisme D'action
Propylparaben is believed to exert its preservative effects by inhibiting the growth of microorganisms such as bacteria and fungi. It does this by disrupting the cell membrane and interfering with metabolic processes. However, the exact mechanism of action is not fully understood.
Effets Biochimiques Et Physiologiques
Propylparaben has been shown to have estrogenic activity, meaning that it can mimic the effects of the hormone estrogen in the body. This has raised concerns about its potential to disrupt endocrine function and contribute to the development of hormone-related cancers. Studies have also suggested that Propyl 2-amino-5-hydroxybenzoaten may have other physiological effects, including neurotoxicity and reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Propylparaben is commonly used as a preservative in laboratory experiments due to its ability to inhibit the growth of microorganisms. However, its estrogenic activity and potential health effects have led some researchers to seek alternative preservatives. Additionally, Propyl 2-amino-5-hydroxybenzoaten may interfere with certain assays and experimental protocols, making it unsuitable for certain types of research.
Orientations Futures
There are several areas of future research related to Propyl 2-amino-5-hydroxybenzoaten. One area is the development of alternative preservatives that are safer and more environmentally friendly. Another area is the investigation of the potential health effects of Propyl 2-amino-5-hydroxybenzoaten, particularly its estrogenic activity and its impact on endocrine function. Finally, there is a need for further research on the environmental impact of Propyl 2-amino-5-hydroxybenzoaten, including its presence in wastewater and its potential to bioaccumulate in aquatic organisms.
In conclusion, propyl 2-amino-5-hydroxybenzoate, or Propyl 2-amino-5-hydroxybenzoaten, is a chemical compound that has been extensively studied in the scientific community due to its use as a preservative in various consumer products. Research has focused on its potential health effects, environmental impact, and mechanism of action. While Propyl 2-amino-5-hydroxybenzoaten has advantages as a preservative in laboratory experiments, its potential health effects and environmental impact have led some researchers to seek alternative preservatives. Future research directions include the development of safer and more environmentally friendly preservatives, investigation of the potential health effects of Propyl 2-amino-5-hydroxybenzoaten, and further research on its environmental impact.
Méthodes De Synthèse
Propylparaben can be synthesized through the esterification of p-hydroxybenzoic acid with propanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Propylparaben has been extensively studied in the scientific community due to its use in various consumer products. Research has focused on its potential health effects, including its estrogenic activity and its ability to disrupt endocrine function. Studies have also examined the environmental impact of Propyl 2-amino-5-hydroxybenzoaten, including its presence in wastewater and its potential to bioaccumulate in aquatic organisms.
Propriétés
Numéro CAS |
150542-22-6 |
|---|---|
Nom du produit |
Propyl 2-amino-5-hydroxybenzoate |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
propyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6,12H,2,5,11H2,1H3 |
Clé InChI |
UBCNRIRGGVGRGZ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)N |
SMILES canonique |
CCCOC(=O)C1=C(C=CC(=C1)O)N |
Synonymes |
Benzoic acid, 2-amino-5-hydroxy-, propyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



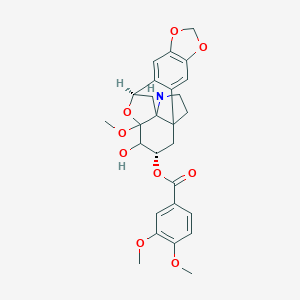
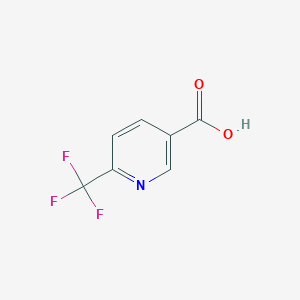
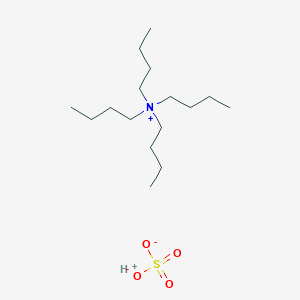
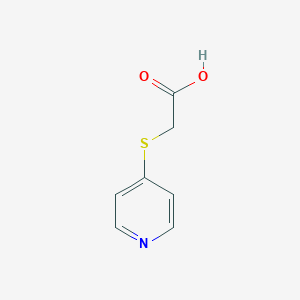
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
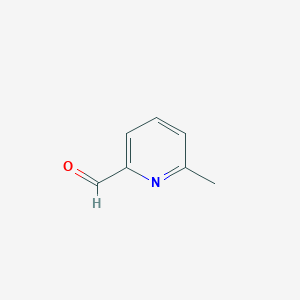
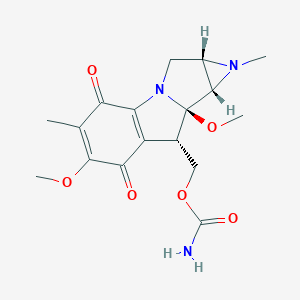
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
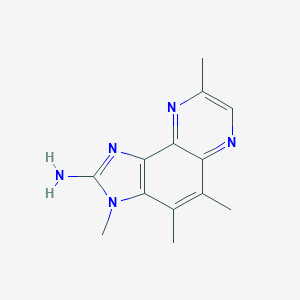
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
